2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a cyclopropyl group, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chloropyrimidine derivative, which is then coupled with a cyclohexylamine derivative. The final step involves the formation of the pyridazinone ring.
Synthesis of 5-Chloropyrimidin-2-ylamine: This can be achieved by chlorination of pyrimidine followed by amination.
Coupling with Cyclohexylamine: The chloropyrimidine derivative is reacted with cyclohexylamine under suitable conditions, often using a base such as triethylamine.
Formation of Pyridazinone Ring: The intermediate is then cyclized to form the pyridazinone ring, typically using a cyclization agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridazinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-methyl-2,3-dihydropyridazin-3-one
- 2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-ethyl-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one lies in its specific structural features, such as the cyclopropyl group and the chloropyrimidine moiety. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[4-[(5-chloropyrimidin-2-yl)amino]cyclohexyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-12-9-19-17(20-10-12)21-13-3-5-14(6-4-13)23-16(24)8-7-15(22-23)11-1-2-11/h7-11,13-14H,1-6H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJDYRUBHRWQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)NC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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